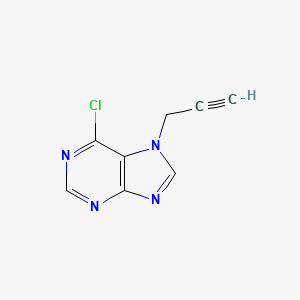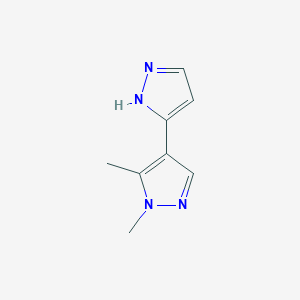![molecular formula C14H11N3O2S2 B6164044 3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 1328396-88-8](/img/new.no-structure.jpg)
3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a methoxy group, a thiazole ring, and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the construction of the thiophene ring, followed by the introduction of the methoxy group, and the formation of the thiazole and pyridine rings. Common synthetic routes may include:
Thiophene Synthesis: : The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of ketones with α-haloketones in the presence of elemental sulfur and a base.
Methoxy Group Introduction: : The methoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a methoxy group.
Thiazole Formation: : The thiazole ring can be formed through cyclization reactions involving thioamides and α-haloketones.
Pyridine Ring Formation: : The pyridine ring can be constructed through the Chichibabin pyridine synthesis, which involves the reaction of aldehydes with ammonia and α-haloketones.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
3-Methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states, potentially altering its chemical properties.
Reduction: : Reduction reactions can be used to convert the compound to its reduced forms, which may have different biological activities.
Substitution: : Substitution reactions can introduce different functional groups into the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: : Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substituents: : Various alkyl halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with potentially unique chemical and biological properties.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can be used to study various biological processes, including enzyme inhibition, receptor binding, and signal transduction pathways.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its antiviral, anti-inflammatory, anticancer, and antimicrobial properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound may bind to these targets, modulating their activity and leading to the desired biological effects.
相似化合物的比较
Similar Compounds
Some similar compounds include:
Thiophene-2-carboxamide derivatives
Pyridine derivatives
Thiazole derivatives
Uniqueness
3-Methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is unique due to its combination of functional groups and heterocyclic rings. This combination provides it with distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
1328396-88-8 |
|---|---|
分子式 |
C14H11N3O2S2 |
分子量 |
317.4 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




